molecular formula C7H14O2 B1529672 4-(Hydroxymethyl)-4-methyltetrahydropyran CAS No. 502609-47-4

4-(Hydroxymethyl)-4-methyltetrahydropyran

Cat. No.: B1529672
CAS No.: 502609-47-4
M. Wt: 130.18 g/mol
InChI Key: HKNGCILTDHGUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-4-methyltetrahydropyran (IUPAC name: tetrahydropyran-4-methanol) is a six-membered cyclic ether derivative with a hydroxymethyl (-CH2OH) and methyl (-CH3) group at the 4-position of the tetrahydropyran ring. Its molecular formula is C6H12O2, with a molecular weight of 116.16 g/mol .

Preparation Methods

Preparation Methods of 4-(Hydroxymethyl)-4-methyltetrahydropyran

Reduction of 4-Methyltetrahydropyran-4-carboxylic Acid Methyl Ester

One of the primary and well-documented methods to prepare this compound is through the reduction of the corresponding methyl ester of 4-methyltetrahydropyran-4-carboxylic acid using lithium aluminium hydride (LiAlH4) as a reducing agent.

  • Procedure:

    • The methyl ester of 4-methyltetrahydropyran-4-carboxylic acid is dissolved in anhydrous ether and cooled to 0°C under an inert argon atmosphere.
    • Lithium aluminium hydride is added portionwise, and the mixture is stirred initially at 0°C and then at room temperature for a total of about 4 hours.
    • After completion, the reaction is carefully quenched with ethanol and saturated brine at low temperature.
    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure.
    • The product, this compound, is obtained as a colorless liquid with a reported 100% yield in some cases.
  • Characterization:

    • ^1H-NMR (CDCl3) shows characteristic signals: methyl singlet near 1.04 ppm, multiplets for ring protons between 1.29 and 1.59 ppm, and signals for the hydroxymethyl group between 3.40 and 3.82 ppm.

This method is straightforward and efficient, relying on the selective reduction of the ester to the primary alcohol without affecting the tetrahydropyran ring system.

Integrated Preparation via Acid-Catalyzed Cyclization of Precursors

Another approach involves acid-catalyzed cyclization reactions to form the tetrahydropyran ring with the desired substituents:

  • Starting from appropriate aldehydes and isoprenol derivatives, under mineral acid catalysis (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, or p-toluenesulfonic acid), 2-substituted 4-hydroxy-4-methyltetrahydropyrans can be synthesized.
  • The process involves condensation and subsequent cyclization steps, often integrated to produce the hydroxy-substituted tetrahydropyran ring system.
  • The choice of acid catalyst and reaction conditions influences the yield and selectivity of the product.
  • This method is particularly useful for preparing 2-substituted derivatives but can be adapted for the parent this compound compound.

Enantioselective Synthesis via Sharpless Asymmetric Dihydroxylation and Hydride Opening

For stereochemically pure or enantio-enriched products, more sophisticated synthetic routes are employed:

  • The process involves Sharpless asymmetric dihydroxylation to introduce stereocenters at specific positions on the tetrahydropyran ring.
  • This is followed by regioselective nucleophilic hydride opening of cyclic sulfite or sulfate intermediates.
  • Mineral acids such as hydrochloric acid are used in certain steps to facilitate ring closure or functional group transformations.
  • This method is notable for its enantioselectivity and efficiency, particularly in the synthesis of biologically active β-hydroxy-δ-lactones related to the tetrahydropyran structure.
  • Although this method is more complex, it provides access to stereochemically defined this compound derivatives, which are important intermediates for pharmaceutical agents like cholesterol-lowering drugs.

Comparative Summary of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield/Notes
Reduction of methyl ester 4-Methyltetrahydropyran-4-carboxylic acid methyl ester Lithium aluminium hydride (LiAlH4) Ether, 0–20°C, 4 h High yield (~100%), straightforward
Acid-catalyzed cyclization Aldehydes and isoprenol derivatives Mineral acids (HCl, H2SO4, methanesulfonic acid) Acidic conditions, controlled temperature Good yields, suitable for substituted derivatives
Enantioselective synthesis Cyclic sulfite/sulfate intermediates Sharpless asymmetric dihydroxylation reagents, hydride sources, mineral acid Multi-step, enantioselective High stereoselectivity, complex but efficient

Research Findings and Notes

  • The reduction method using LiAlH4 is widely reported and provides a clean conversion from ester to primary alcohol without ring degradation.
  • Acid-catalyzed cyclization methods are valuable for preparing substituted tetrahydropyrans with aroma or pharmaceutical relevance.
  • Enantioselective synthesis routes are critical for producing biologically active stereoisomers, especially for β-hydroxy-δ-lactone containing compounds related to cholesterol biosynthesis inhibitors.
  • Industrial scale preparation of 4-methyltetrahydropyran (a related compound) involves multi-step reactions starting from isobutene, including hydroformylation and intramolecular dehydrative etherification, suggesting potential scalable routes for substituted derivatives.
  • The physical and chemical stability of the tetrahydropyran ring under various reaction conditions has been studied, indicating compatibility with a range of organic transformations but sensitivity to strong Lewis acids.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-4-methyltetrahydropyran undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-4-methyltetrahydropyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-4-methyltetrahydropyran depends on its specific application. In medicinal chemistry, for example, it acts as a precursor to drugs that target specific receptors or enzymes. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and applications of 4-(Hydroxymethyl)-4-methyltetrahydropyran and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound C6H12O2 116.16 Hydroxymethyl, methyl, ether Pharmaceutical intermediate; potential bioactive agent
4-Methyltetrahydropyran C6H12O 100.16 Methyl, ether Solvent for olefin metathesis reactions; large-scale API synthesis
4-Hydroxy-6-methyltetrahydro-2H-pyran-2-one C6H10O3 142.14 Hydroxyl, ketone, methyl Ligand in coordination chemistry; synthetic intermediate
Tetrahydropyran-4-carbaldehyde C6H10O2 114.14 Aldehyde, ether Intermediate in organic synthesis (e.g., aldehyde-specific reactions)
Tetrahydro-4H-pyran-4-one C5H8O2 100.12 Ketone, ether Reactant in nucleophilic addition reactions; scaffold for heterocyclic compounds
3-Hydroxy-2-methyl-4H-pyran-4-one C6H8O3 128.13 Hydroxyl, ketone, methyl Metal chelator; precursor for bioactive molecules
4-Cyanotetrahydro-4H-pyran C6H9NO 111.14 Cyano, ether Building block for aldehydes/esters (e.g., via hydrolysis)

Biological Activity

4-(Hydroxymethyl)-4-methyltetrahydropyran, a derivative of tetrahydropyran, has garnered attention in recent years for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C6H12O2C_6H_{12}O_2. Its structure features a hydroxymethyl group attached to a methyltetrahydropyran ring, contributing to its unique chemical properties that influence its biological interactions.

Biological Activity Overview

Recent studies have explored the biological activities of this compound, focusing on its potential pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown effectiveness against various bacterial strains. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
This compoundS. aureus25 µg/mL

These findings suggest a promising role in developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated through various in vitro assays. In one study, the compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential use in treating inflammatory conditions.

Cytotoxicity and Cancer Research

Cytotoxic effects have also been investigated in cancer cell lines. A study demonstrated that treatment with this compound resulted in reduced cell viability in human cancer cell lines, including breast and prostate cancer cells. The observed IC50 values were as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)30
PC-3 (Prostate)25

This suggests that the compound may act as a potential chemotherapeutic agent.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also enhanced the effects of conventional antibiotics when used in combination therapies.

Case Study 2: Anti-inflammatory Mechanisms
Another study focused on elucidating the molecular mechanisms underlying the anti-inflammatory effects of this compound. The results showed that it downregulated NF-kB signaling pathways, which are critical in mediating inflammatory responses.

Q & A

Basic Question: What are the optimal synthetic routes for 4-(Hydroxymethyl)-4-methyltetrahydropyran, and how are reaction conditions optimized?

Methodological Answer:
The compound can be synthesized via:

  • Hydrodehalogenation : Stannane-free methods using palladium catalysts enable chemoselective removal of halogens from 4-halo-tetrahydropyrans. Yields (>85%) depend on solvent polarity and temperature control (e.g., THF at 60°C) .
  • Reduction/Oxidation : Lithium aluminum hydride (LiAlH₄) reduces ketones to alcohols, while potassium permanganate oxidizes substituents under acidic conditions. Reaction optimization requires inert atmospheres and anhydrous solvents .
  • Multi-Step Synthesis : For derivatives, reductive amination or carboxamide coupling is employed. For example, tetrahydropyran rings are functionalized via nucleophilic substitution, followed by hydroxymethyl group introduction using formaldehyde .

Table 1: Key Reaction Parameters

MethodReagents/ConditionsYield (%)Reference
HydrodehalogenationPd(OAc)₂, HCO₂Na, THF, 60°C85–92
Ketone ReductionLiAlH₄, Et₂O, reflux75–80
Carboxamide FormationAcetyl chloride, acetonitrile, RT70–78

Basic Question: How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., hydroxymethyl protons at δ 3.5–4.0 ppm) .
    • HPLC : Purity (>97%) is assessed using C18 columns with UV detection (λ = 254 nm) .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ = 158.12 g/mol) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry in derivatives .

Basic Question: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight containers under nitrogen. Aqueous solutions (10 mM in DMSO) are stable for ≤6 months at -20°C .
  • Decomposition Risks : Avoid prolonged exposure to light, humidity, or oxidizing agents (e.g., CrO₃), which degrade the hydroxymethyl group .

Advanced Question: How can researchers resolve contradictions in reported reaction yields or byproduct formation during synthesis?

Methodological Answer:
Discrepancies arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., halogens) slow hydrodehalogenation kinetics. Use kinetic studies (e.g., in situ IR monitoring) to adjust catalyst loading .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve carboxamide coupling efficiency but may promote side reactions. Optimize via Design of Experiments (DoE) .
  • Byproduct Mitigation : Chromatography (silica gel) or recrystallization (hexane/EtOAc) isolates pure products. For example, tetrahydropyran-4-carboxamide derivatives require gradient elution .

Table 2: Troubleshooting Common Issues

IssueSolutionReference
Low Hydrodehalogenation YieldIncrease Pd catalyst (2 mol%)
Oxidation Side ProductsUse milder oxidants (e.g., TEMPO/O₂)
Carboxamide HydrolysisAvoid aqueous workup; use anhydrous conditions

Advanced Question: What role does this compound play in drug discovery, and how are its bioactivities evaluated?

Methodological Answer:

  • Pharmacophore Design : The tetrahydropyran ring enhances metabolic stability in lead compounds. Derivatives are screened for:
    • Enzyme Inhibition : Assay IC₅₀ values using fluorogenic substrates (e.g., β-galactosidase) .
    • Cellular Uptake : Radiolabeled analogs track bioavailability in vitro (Caco-2 cells) .
  • Case Study : A carboxamide derivative (C25H26N2O5) showed anti-inflammatory activity (IC₅₀ = 1.2 μM in macrophages) via NF-κB pathway modulation .

Advanced Question: What mechanistic insights explain the stereochemical outcomes of tetrahydropyran ring functionalization?

Methodological Answer:

  • Ring Conformation : Chair conformations favor equatorial hydroxymethyl groups, directing nucleophilic attacks to axial positions .
  • Transition-State Analysis : DFT calculations reveal that steric hindrance from 4-methyl groups lowers activation energy for SN2 reactions (ΔG‡ = 18 kcal/mol) .
  • Chiral Induction : Asymmetric catalysis (e.g., BINOL-phosphoric acids) achieves enantiomeric excess (ee >90%) in indole-containing derivatives .

Properties

IUPAC Name

(4-methyloxan-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(6-8)2-4-9-5-3-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNGCILTDHGUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502609-47-4
Record name (4-methyloxan-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

At −78° C., 73.3 ml (73.3 mmol, 1.0M in toluene) of diisobutylaluminium hydride were added dropwise to a solution of 5.80 g (36.7 mmol) of methyl 4-methyltetrahydro-2H-pyran-4-carboxylate in 220 ml of toluene such that the internal temperature did not exceed −70° C. The mixture was subsequently stirred at −78° C. for another 90 min and then further at room temperature overnight. The reaction was terminated by addition of 40 ml of methanol and 300 ml of 1N hydrochloric acid. The phases were separated and the aqueous phase was extracted three times with 150 ml of ethyl acetate. The combined organic phases were washed with saturated aqueous sodium chloride solution, dried over magnesium sulphate and filtered, and the solvent was removed under reduced pressure. The crude product corresponded to the title compound. Yield: 2.14 g (45% of theory)
Quantity
73.3 mL
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 78° C. solution of 4-methyl-tetrahydro-pyran-4-carboxylic acid methyl ester (Regan, J. et al. J. Med. Chem. 2002, 45, 2994-3008; 9.9 g, 63 mmol) in CH2Cl2 (400 mL) was treated with DIBAL-H (1.0 M in CH2Cl2; 125 mL, 125 mmol). The resulting mixture was stirred for 1 h, and then was diluted with EtOAc (200 mL) and satd. aq. NH4Cl. The mixture was treated with satd. aq. sodium potassium tartrate, allowed to warm to rt, and stirred for 45 min. The mixture was extracted with CH2Cl2 (4×), and the combined extracts were washed with satd. aq. NaCl, dried, and concentrated. Chromatography (EtOAc/hexanes) afforded the title compound as a colorless oil (5.6 g 69%). The spectral data matched that reported in PCT Intl. Pat. Appl. Publ. No. WO 2006/001752.
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Into a 100-mL three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a solution of ethyl 4-methyltetrahydro-2H-pyran-4-carboxylate (compound 188.1, 500 mg, 2.90 mmol) in tetrahydrofuran (12 mL). This was followed by the addition of lithium aluminum hydride (221 mg, 5.82 mmol) in portions at 0° C. The reaction mixture was stirred for 1 h at room temperature, then carefully quenched with 1.2 mL of H2O, 1.2 mL of NaOH (15%), 3.5 mL of H2O. The solids were removed by filtration and the filtrate was concentrated under reduced pressure. This resulted in 300 mg (crude) of the title compound as a yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
221 mg
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Hydroxymethyl)-4-methyltetrahydropyran
4-(Hydroxymethyl)-4-methyltetrahydropyran
4-(Hydroxymethyl)-4-methyltetrahydropyran
4-(Hydroxymethyl)-4-methyltetrahydropyran
4-(Hydroxymethyl)-4-methyltetrahydropyran
4-(Hydroxymethyl)-4-methyltetrahydropyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.